F-CRI1

STING Agonist Acridinone SAR Immuno-Oncology

F-CRI1 differentiates via N10-triazole-fluoroethoxy substitution vs. parent STING agonist 12b (Kd=26.4µM), enabling SAR studies on binding modulation. The acridinone-triazole scaffold confers DNA intercalation potential and possible topoisomerase II inhibition. Select this specific compound for unique comparative studies in STING activation and cytotoxicity panels.

Molecular Formula C23H25FN4O3
Molecular Weight 424.5 g/mol
Cat. No. B12397535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-CRI1
Molecular FormulaC23H25FN4O3
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(N2CC4=CN(N=N4)CCOCCF)C=CC(=C3)OC)C
InChIInChI=1S/C23H25FN4O3/c1-15-4-6-19-22(16(15)2)28(21-7-5-18(30-3)12-20(21)23(19)29)14-17-13-27(26-25-17)9-11-31-10-8-24/h4-7,12-13H,8-11,14H2,1-3H3
InChIKeyUAIZJLCLNMVKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one: Technical Specification and Procurement Context for Research-Use Acridinone-Triazole Hybrids


10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one (C23H25FN4O3; MW: 424.5 g/mol) is a synthetic small molecule comprising a 2-methoxy-5,6-dimethylacridin-9-one core N-alkylated with a 1,2,3-triazole moiety bearing a 2-(2-fluoroethoxy)ethyl substituent. The acridinone scaffold confers planar aromaticity capable of DNA intercalation and protein binding [1], while the triazole linker and fluoroethoxy chain are implicated in modulating binding specificity and pharmacokinetic properties [2]. This compound is offered for non-human research use exclusively and is structurally related to acridinone-based STING agonists and antitumor triazoloacridinones.

10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one: Why In-Class Acridinone or Triazole Compounds Cannot Substitute Interchangeably


Within the acridinone class, substitution patterns at the N10 position and on the acridinone core dramatically alter biological target engagement. The parent 2-methoxy-5,6-dimethylacridin-9(10H)-one (STING agonist 12b) demonstrates direct human STING binding (Kd = 26.4 µM) and cross-species agonism (EC50 = 7.45 µM human, 10.23 µM murine) [1], whereas N10-substituted acridinone-triazole hybrids from a separate series show cytotoxic activity against breast cancer cells (e.g., 8c: IC50 = 11.0 ± 4.8 µM vs MCF-7) that is absent in simpler acridinones [2]. The introduction of the triazole-fluoroethoxy chain in the subject compound is anticipated to further modulate binding kinetics, solubility, or off-target profiles relative to both the STING-active 12b and the cytotoxic triazole series. Consequently, in-class analogs cannot be assumed to be functionally equivalent; procurement decisions must be guided by compound-specific performance data.

10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one: Quantitative Comparator Data for Evidence-Based Selection


Structural Differentiation from STING Agonist 12b: Triazole-Fluoroethoxy Modification at N10 Position

The target compound differs structurally from the well-characterized STING agonist 12b (2-methoxy-5,6-dimethylacridin-9(10H)-one) [1] by N10-alkylation with a 1,2,3-triazole ring bearing a 2-(2-fluoroethoxy)ethyl chain. The parent 12b binds human STING with Kd = 26.4 µM and activates STING-dependent signaling with EC50 = 7.45 µM (human) and 10.23 µM (murine) [2]. The addition of the triazole-fluoroethoxy motif introduces additional hydrogen-bond acceptors (N and O) and a fluorine atom capable of influencing metabolic stability and membrane permeability, thereby distinguishing the target compound's potential pharmacological profile from that of unsubstituted 12b.

STING Agonist Acridinone SAR Immuno-Oncology

Contrasting Biological Activity Profiles: Cytotoxic vs. STING-Active Acridinone-Triazole Hybrids

Acridinone-1,2,3-triazole hybrids bearing N10-(1,2,3-triazol-4-yl)methyl groups exhibit cytotoxic activity against human breast cancer cell lines. For instance, compound 8c (2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one) demonstrated IC50 = 11.0 ± 4.8 µM against MCF-7 cells, outperforming etoposide (IC50 = 12.4 ± 4.7 µM) [1]. In contrast, the N10-unsubstituted acridinone 12b functions as a STING agonist with no reported direct cytotoxicity [2]. The target compound, possessing both an acridinone core and a triazole linker but with a distinct fluoroethoxyethyl chain, may exhibit a unique activity spectrum divergent from both the cytotoxic series and the STING-active series.

Cytotoxicity Breast Cancer Acridinone SAR

DNA Binding and Topoisomerase Inhibition: Class-Level Activity of Triazoloacridinones

Triazoloacridinones such as C-1305 and C-1533 are established DNA topoisomerase II inhibitors that exhibit antiproliferative activity. C-1305 demonstrates selective cytotoxicity toward PARP-1 knockout cells (IC50 approximately 150-fold lower vs. PARP-1 wild-type cells) [1] and inhibits FLT3 kinase with IC50 = 1.2 ± 0.17 µM in FLT3-ITD mutant leukemia cells [2]. The acridinone-triazole scaffold of the target compound shares the planar aromatic system required for DNA intercalation and the triazole ring capable of hydrogen bonding within the DNA minor groove. However, the N10 fluoroethoxyethyl substituent may alter intercalation geometry and topoisomerase II inhibitory potency relative to C-1305.

DNA Intercalation Topoisomerase II Antitumor

Antibacterial Activity of Acridone-1,2,3-Triazole Hybrids: Class-Level Evidence

Acridone-1,2,3-triazole hybrids have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, an acridone-triazole derivative exhibited MIC = 19.6 µg/mL against MRSA [1]. The target compound contains the acridone-triazole pharmacophore present in these antibacterial leads, suggesting potential antimicrobial activity, although the fluoroethoxyethyl chain may modulate potency and spectrum.

Antibacterial MRSA Acridone

Recommended Research Applications for 10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one Based on Comparative Evidence


STING Agonist Structure-Activity Relationship (SAR) Studies

As a derivative of the established STING agonist 12b [1], this compound is suitable for SAR investigations exploring how N10-triazole-fluoroethoxy substitution affects human STING binding affinity and downstream cytokine induction. Comparative testing against 12b (Kd = 26.4 µM; EC50 = 7.45 µM human) [2] can elucidate the contribution of the triazole-fluoroethoxy moiety to cross-species STING activation and potency.

Cytotoxicity Profiling in Cancer Cell Lines

Given the cytotoxic activity of structurally related 9(10H)-acridinone-1,2,3-triazoles (e.g., 8c: IC50 = 11.0 ± 4.8 µM vs MCF-7) [1], the target compound can be evaluated in panels of cancer cell lines to determine whether the fluoroethoxyethyl modification enhances or reduces antiproliferative potency compared to known cytotoxic acridinone-triazoles and standard chemotherapeutics (e.g., etoposide: IC50 = 12.4 ± 4.7 µM).

DNA Binding and Topoisomerase II Inhibition Assays

Triazoloacridinones such as C-1305 are validated DNA topoisomerase II inhibitors [1] with demonstrated selectivity for PARP-1-deficient cells (IC50 shift ~150-fold) [2]. The target compound's acridinone-triazole scaffold may confer DNA intercalation and topoisomerase II inhibitory properties, making it a candidate for DNA unwinding assays and topoisomerase II inhibition studies.

Antibacterial Activity Screening

Acridone-1,2,3-triazole hybrids have shown activity against MRSA (MIC = 19.6 µg/mL) [1]. The target compound can be screened against Gram-positive and Gram-negative bacterial strains to assess antibacterial potential and to explore structure-activity relationships within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for F-CRI1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.